(3As,6aR)-2-(azetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;dihydrochloride
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Description
Pyrrole is a heterocyclic aromatic organic compound, characterized by a five-membered ring with four carbon atoms and one nitrogen atom . Azetidine is a basic heterocyclic organic compound with the molecular formula C3H7N. It contains a four-membered ring with three carbon atoms and one nitrogen atom. The compound you mentioned seems to be a complex one that includes both pyrrole and azetidine structures.
Synthesis Analysis
The synthesis of pyrrole-containing compounds has been a subject of interest in recent years. Various strategies for the incorporation of the signature pyrrole carboxamide moiety in the total syntheses of pyrrole–imidazole alkaloids (PIA) are discussed . These methods range from classical amide bond forming processes to non-traditional bond formation including the de novo synthesis of the pyrrole itself .Molecular Structure Analysis
The molecular structure of pyrrole is composed of four carbon atoms and one nitrogen atom . The azetidine ring is a four-membered ring with three carbon atoms and one nitrogen atom. The compound you mentioned likely contains these structures, but without specific information or a visual representation, it’s difficult to provide a detailed analysis.Chemical Reactions Analysis
Pyrrole-containing compounds are known for their diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Recent advances in the chemistry and reactivity of azetidines have been reported .Physical And Chemical Properties Analysis
Pyrrole is an aromatic organic compound made of carbon, hydrogen, and nitrogen atoms . The physical and chemical properties of the specific compound you mentioned would depend on its exact molecular structure.Mechanism of Action
Future Directions
Properties
IUPAC Name |
(3aS,6aR)-2-(azetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2.2ClH/c1-2-8-6-12(7-9(8)3-1)10-4-11-5-10;;/h8-11H,1-7H2;2*1H/t8-,9+;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTRFJIQIAPXRT-DRJPZDRJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CNC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@@H]2C1)C3CNC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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